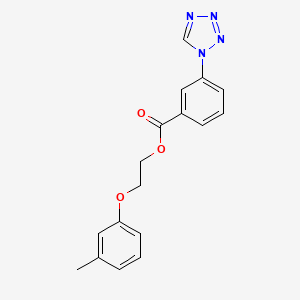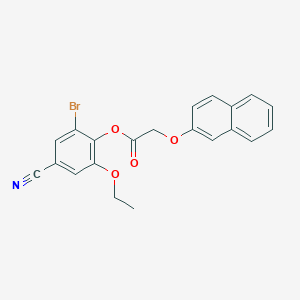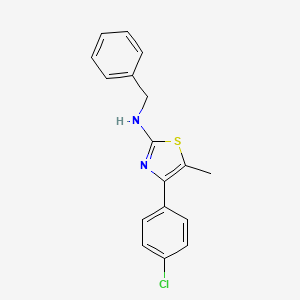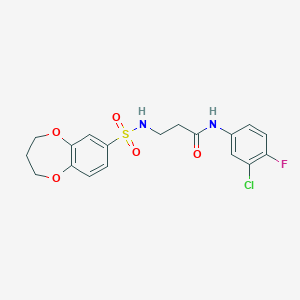![molecular formula C16H21NO3 B7681147 Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate, also known as Mecam, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer.
作用机制
The mechanism of action of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory cytokines and prostaglandins. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate selectively inhibits COX-2, which is upregulated in response to inflammation and pain, while sparing COX-1, which is involved in the production of protective prostaglandins in the stomach and kidneys. This selective inhibition of COX-2 leads to a reduction in inflammation and pain without causing adverse effects on the gastrointestinal and renal systems.
Biochemical and Physiological Effects:
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also modulates the activity of pain receptors, such as transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channel 3 (ASIC3), which are involved in the transmission of pain signals. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.
实验室实验的优点和局限性
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and is relatively inexpensive compared to other anti-inflammatory and analgesic drugs. However, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life and requires frequent dosing, which can be challenging for long-term studies.
未来方向
There are several future directions for the research and development of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate. One potential application is in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been shown to have promising results in preclinical studies and could be further explored in clinical trials. Another potential application is in the treatment of cancer, where Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate could be used as a combination therapy with other anticancer drugs to enhance their efficacy and reduce their side effects. Finally, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate could be further optimized for its pharmacokinetics and bioavailability to improve its therapeutic potential.
合成方法
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate can be synthesized through a multi-step process involving the reaction of 3-amino-4-methylbenzoic acid with 2-cyclopentylacetyl chloride in the presence of a base, followed by esterification with methanol and an acid catalyst. The final product is obtained through purification and crystallization techniques.
科学研究应用
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of pain receptors. In addition, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-7-8-13(16(19)20-2)10-14(11)17-15(18)9-12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNICLJRIJGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)

![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)


![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)

![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)

![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![3-Ethyl-5-[[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7681159.png)